molecular formula C30H62O2Sn B1627169 Tri-n-butyltin stearate CAS No. 4027-13-8

Tri-n-butyltin stearate

Cat. No.: B1627169
CAS No.: 4027-13-8
M. Wt: 573.5 g/mol
InChI Key: GQZXITZWLBSSOI-UHFFFAOYSA-M
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Description

Tri-n-butyltin stearate is an organotin compound that features a tin atom bonded to three butyl groups and one stearoyloxy group. Organotin compounds are known for their versatility in organic synthesis, particularly in radical reactions. The stearoyloxy group adds a unique aspect to this compound, potentially influencing its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-n-butyltin stearate can be synthesized through the reaction of tributyltin hydride with stearic acid under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the esterification process. The general reaction can be represented as:

Bu3SnH+C17H35COOHBu3SnOCOC17H35+H2\text{Bu}_3\text{SnH} + \text{C}_{17}\text{H}_{35}\text{COOH} \rightarrow \text{Bu}_3\text{SnOCOC}_{17}\text{H}_{35} + \text{H}_2 Bu3​SnH+C17​H35​COOH→Bu3​SnOCOC17​H35​+H2​

Industrial Production Methods

Industrial production of tributyl(stearoyloxy)stannane may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as distillation or recrystallization, to remove any unreacted starting materials and byproducts.

Chemical Reactions Analysis

Types of Reactions

Tri-n-butyltin stearate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can act as a reducing agent in radical reactions.

    Substitution: The stearoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Radical initiators such as azobisisobutyronitrile (AIBN) are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Tin oxides and stearic acid derivatives.

    Reduction: Various organic radicals and reduced tin species.

    Substitution: New organotin compounds with different functional groups.

Scientific Research Applications

Tri-n-butyltin stearate has several applications in scientific research:

    Chemistry: Used as a reagent in radical reactions and as a precursor for other organotin compounds.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of polymers and as a stabilizer in certain materials.

Mechanism of Action

The mechanism of action of tributyl(stearoyloxy)stannane involves the formation of tin-centered radicals, which can participate in various radical reactions. The stearoyloxy group may influence the compound’s solubility and reactivity, potentially enhancing its effectiveness in specific applications. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: Known for its use in radical reductions.

    Tributyltin chloride: Used in organic synthesis and as a biocide.

    Tributyltin acetate: Another organotin compound with similar reactivity.

Uniqueness

Tri-n-butyltin stearate is unique due to the presence of the stearoyloxy group, which can influence its physical and chemical properties. This makes it potentially more suitable for applications involving lipid interactions or requiring specific solubility characteristics.

Properties

IUPAC Name

tributylstannyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*1-3-4-2;/h2-17H2,1H3,(H,19,20);3*1,3-4H2,2H3;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZXITZWLBSSOI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193256
Record name Tributyl(stearoyloxy)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

573.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4027-13-8
Record name Octadecanoic acid, tributylstannyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4027-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyl(stearoyloxy)stannane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004027138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIBUTYLTIN STEARATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99182
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Record name Tributyl(stearoyloxy)stannane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributyl(stearoyloxy)stannane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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